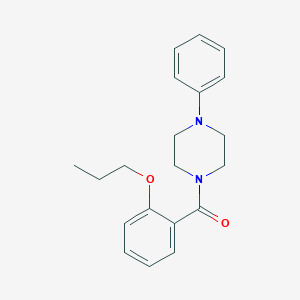![molecular formula C16H24N2O2 B269183 3-[(2,2-dimethylpropanoyl)amino]-N,N-diethylbenzamide](/img/structure/B269183.png)
3-[(2,2-dimethylpropanoyl)amino]-N,N-diethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,2-dimethylpropanoyl)amino]-N,N-diethylbenzamide, commonly known as Dibucaine, is a local anesthetic that belongs to the class of amide-type anesthetics. It is used in the medical field for its numbing effect on the skin and mucous membranes. Dibucaine is also used in scientific research for its unique properties and mechanisms of action.
Wirkmechanismus
Dibucaine works by binding to the inner pore of VGSCs and blocking the influx of sodium ions into the cell. This prevents the depolarization of the cell membrane and the initiation of an action potential. Dibucaine has a higher affinity for the inactivated state of VGSCs, which allows it to selectively block the channels that have already been activated and are in the process of inactivation.
Biochemical and physiological effects:
Dibucaine has a local anesthetic effect on the skin and mucous membranes, making it useful for topical applications. It also has a systemic effect when administered intravenously, which can lead to central nervous system depression and cardiovascular effects. Dibucaine has been shown to have antiarrhythmic effects on the heart, which may be due to its ability to block VGSCs in cardiac cells.
Vorteile Und Einschränkungen Für Laborexperimente
Dibucaine is a useful tool for studying VGSCs and their role in various physiological processes. Its selective blocking activity allows for the specific inhibition of VGSCs, which can help elucidate their function and regulation. However, Dibucaine has limitations in terms of its specificity, as it can also block other ion channels and receptors. It also has potential toxic effects on cells and tissues, which need to be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for the use of Dibucaine in scientific research. One area of interest is the development of more selective VGSC blockers that can target specific subtypes of VGSCs. Another area of interest is the use of Dibucaine as a therapeutic agent for various conditions, such as cardiac arrhythmias and neuropathic pain. Additionally, Dibucaine can be used in combination with other drugs to enhance their efficacy and reduce their toxicity.
Synthesemethoden
Dibucaine can be synthesized by reacting 3-amino-N,N-diethylaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Dibucaine is widely used in scientific research as a tool to study the function and regulation of voltage-gated sodium channels (VGSCs). VGSCs are responsible for the initiation and propagation of action potentials in excitable cells such as neurons and muscle cells. Dibucaine selectively blocks the activity of VGSCs, making it a useful tool for studying their function and role in various physiological processes.
Eigenschaften
Produktname |
3-[(2,2-dimethylpropanoyl)amino]-N,N-diethylbenzamide |
|---|---|
Molekularformel |
C16H24N2O2 |
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
3-(2,2-dimethylpropanoylamino)-N,N-diethylbenzamide |
InChI |
InChI=1S/C16H24N2O2/c1-6-18(7-2)14(19)12-9-8-10-13(11-12)17-15(20)16(3,4)5/h8-11H,6-7H2,1-5H3,(H,17,20) |
InChI-Schlüssel |
USUXFVGHKRCHQH-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C(C)(C)C |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B269103.png)

![3-phenyl-N-{3-[(propanoylcarbamothioyl)amino]phenyl}propanamide](/img/structure/B269109.png)
![2-chloro-N-({3-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B269111.png)
![N-(2-methoxyethyl)-4-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B269113.png)
![3-methyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269114.png)
![2-(2-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide](/img/structure/B269117.png)
![4-[(acetylcarbamothioyl)amino]-N-tert-butylbenzamide](/img/structure/B269118.png)
![N-[(4-methoxyphenyl)acetyl]-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B269119.png)
![3-{[(acetylamino)carbothioyl]amino}-N-ethyl-N-phenylbenzamide](/img/structure/B269122.png)
![4-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269123.png)
![N-(2-furoyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B269124.png)
![N-{3-[(acetylcarbamothioyl)amino]phenyl}butanamide](/img/structure/B269126.png)
![N-[3-({[(phenylacetyl)amino]carbothioyl}amino)phenyl]acetamide](/img/structure/B269128.png)